1-propyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-propyl-1H-pyrazole-3-carbaldehyde is an organic compound belonging to the pyrazole family It is characterized by a pyrazole ring substituted with a propyl group at the first position and an aldehyde group at the third position
Scientific Research Applications
1-propyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Future Directions
The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
Biochemical Analysis
Biochemical Properties
1-Propyl-1H-pyrazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound has been found to affect the activity of key signaling molecules such as protein kinases and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered pharmacokinetics and drug interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can accelerate its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit minimal toxicity and significant therapeutic potential. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These metabolic pathways result in the formation of various metabolites, which can have distinct biological activities. Understanding the metabolic fate of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and therapeutic efficacy of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications. The subcellular distribution of this compound can significantly impact its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-propyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions, yielding the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-propyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-propyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-3-carbaldehyde: Lacks the propyl group at the first position.
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains additional methyl groups at the third and fifth positions.
1-phenyl-1H-pyrazole-3-carbaldehyde: Substituted with a phenyl group at the first position
Uniqueness
1-propyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other pyrazole derivatives .
Properties
IUPAC Name |
1-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQWOQUTNBRGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-16-1 |
Source
|
Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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